1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene
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Overview
Description
1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF5S and a molecular weight of 248.6 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a highly fluorinated aromatic compound .
Preparation Methods
The synthesis of 1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation or reduction to form different products.
Coupling Reactions: As mentioned earlier, the compound can participate in Suzuki–Miyaura coupling reactions to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts , organoboron reagents , and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and the development of bioactive molecules.
Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways in chemical reactions. The compound’s effects are primarily due to its ability to participate in substitution, oxidation, reduction, and coupling reactions . The specific molecular targets and pathways involved depend on the context of its use, such as in the synthesis of pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-Chloro-2,4-difluorobenzene: This compound lacks the trifluoromethylthio group, making it less fluorinated and potentially less reactive in certain chemical reactions.
1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethylthio group, which can affect its reactivity and chemical properties.
The uniqueness of this compound lies in its highly fluorinated structure and the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene, also known by its CAS number 1805650-80-9, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity studies, and potential applications in medicinal chemistry.
- Molecular Formula : C7H2ClF5S
- Molecular Weight : 248.6 g/mol
- CAS Number : 1805650-80-9
The compound features a chlorobenzene structure with multiple fluorine and sulfur substituents, which may contribute to its unique biological properties.
Cytotoxicity Studies
In vitro studies have shown that fluorinated aromatic compounds can possess cytotoxic effects against cancer cell lines. For instance:
- MCF-7 and MDA-MB-231 Cell Lines : Similar compounds have demonstrated significant cytotoxicity in breast cancer cell lines, suggesting that this compound may also exhibit such effects. The mechanism often involves apoptosis induction and cell cycle arrest.
Toxicity Assessment
Toxicological evaluations have been conducted to assess the safety profile of this compound:
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates rapid absorption and distribution:
- Bioavailability : Following oral administration in animal models, a substantial portion of the compound was exhaled unchanged, indicating minimal metabolism .
- Half-Life : Reported half-life in blood was approximately 19 hours post-intravenous administration .
Case Studies
- Study on Fluorinated Compounds : A study evaluated various fluorinated benzene derivatives for their anticancer properties. The results indicated that compounds with trifluoromethyl groups showed enhanced cytotoxicity against specific cancer cell lines, supporting further investigation into this compound's potential as an anticancer agent .
- Toxicological Evaluation : A comprehensive evaluation of inhalation exposure highlighted potential reproductive toxicity at high concentrations. This underscores the importance of assessing exposure routes when evaluating safety profiles for industrial applications .
Properties
Molecular Formula |
C7H2ClF5S |
---|---|
Molecular Weight |
248.60 g/mol |
IUPAC Name |
1-chloro-2,4-difluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-3-1-6(14-7(11,12)13)5(10)2-4(3)9/h1-2H |
InChI Key |
LUXKGZRNZUNRIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)SC(F)(F)F)F |
Origin of Product |
United States |
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